[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
Description
BenchChem offers high-quality [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S/c21-16-8-1-2-9-17(16)29-18-13(5-4-10-25-18)12-28-19(27)26-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLGHVZVQCOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyridine ring, a carbamate moiety, and several aromatic substituents. The presence of chlorine and trifluoromethyl groups may influence its biological activity by affecting lipophilicity and receptor interactions.
Research indicates that compounds similar to [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate may act through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
- Receptor Modulation : The structural components suggest potential interactions with various receptors, including those involved in the central nervous system. The trifluoromethyl group can enhance binding affinity due to its electronic properties.
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of related compounds on AChE and BuChE:
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE | Selectivity Index (SI) |
|---|---|---|---|
| Rivastigmine | 38.4 | 106.75 | 0.36 |
| Compound A | 27.04 | 58.01 | 0.47 |
| Compound B | 40.00 | 70.00 | 0.57 |
The selectivity index indicates a preference for AChE inhibition over BuChE, which is desirable for treating conditions like Alzheimer’s disease .
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective properties of related carbamates, it was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
- Antimicrobial Activity : Another investigation reported that similar compounds exhibited antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics .
- Cancer Research : Preliminary studies have suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
